N-(5-chloro-2-methoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic thiadiazole derivative with a structurally complex architecture. Its core consists of a 1,3,4-thiadiazole ring substituted at position 5 with a 4-methylpiperazine group and at position 2 with a thioacetamide linker. The acetamide moiety is further functionalized with a 5-chloro-2-methoxyphenyl group, which introduces both lipophilic (chloro) and polar (methoxy) properties.
The synthesis of analogous compounds typically involves refluxing thiadiazole precursors with secondary amines or thiol-containing reagents in the presence of a base like triethylamine (TEA) .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2S2/c1-21-5-7-22(8-6-21)15-19-20-16(26-15)25-10-14(23)18-12-9-11(17)3-4-13(12)24-2/h3-4,9H,5-8,10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBHEFPYCSQZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: CHClNOS
- Molecular Weight: 413.9 g/mol
- CAS Number: 1105251-67-9
This compound features a complex structure that includes a thiadiazole moiety and a piperazine group, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains and fungi. A study highlighted the antimicrobial evaluation of fused heterocyclic compounds, revealing that certain thiadiazole derivatives possess broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of this compound has been explored through in vitro studies. Compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines. For example, related compounds showed IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Antidepressant Effects
The potential antidepressant activity of nitrogen-containing heterocycles has been documented. Compounds structurally related to the target compound have been screened for their ability to inhibit serotonin reuptake and exhibit antagonistic properties at serotonin receptors. Such activities suggest a promising avenue for developing new antidepressants .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation: The interaction with neurotransmitter receptors may underlie its potential antidepressant effects.
- Cell Cycle Disruption: Evidence suggests that certain thiadiazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Antimicrobial Evaluation: A study synthesized various thiadiazole derivatives and tested their antimicrobial efficacy against clinical isolates, demonstrating significant activity against resistant strains .
- Cytotoxicity Assays: Research involving related compounds assessed their cytotoxic effects on tumor cell lines using MTT assays, revealing promising results for further development into anticancer agents .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 393.89 g/mol. Its structure features a thiadiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.
Pharmacological Applications
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Anticancer Activity
- Mechanism of Action : The thiadiazole derivatives have shown promise as anticancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and modulating apoptosis-related proteins .
- Case Studies : Research has demonstrated that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, one study highlighted a derivative's ability to inhibit cell proliferation and induce cell cycle arrest in MCF-7 breast cancer cells .
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Antimicrobial Properties
- Broad-Spectrum Activity : Thiadiazole derivatives have been investigated for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Research Findings : A study indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
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Anti-inflammatory Effects
- Cox-II Inhibition : The compound has been studied for its potential as a cyclooxygenase-II (Cox-II) inhibitor. Inhibiting Cox-II is crucial in managing inflammation and pain associated with various conditions, including arthritis .
- Experimental Evidence : Research indicates that similar thiadiazole compounds can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Synthesis and Development
The synthesis of this compound involves several steps:
- Formation of Thiadiazole Moiety : The initial step includes the reaction of 4-methylpiperazine with appropriate thioketones to form the thiadiazole structure.
- Acetamide Formation : Subsequent reactions involve acylation processes to attach the acetamide group to the thiadiazole derivative.
- Purification : The final product is purified using crystallization techniques to obtain a high-purity compound suitable for biological testing.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Solubility : The methoxy group in the target compound may enhance water solubility compared to purely lipophilic substituents (e.g., 4-chlorophenyl in 4a ).
- Thermal Stability : High melting points (>250°C) in ureido derivatives (e.g., 4g ) suggest strong intermolecular hydrogen bonding, whereas the target compound’s stability is likely modulated by its methoxy and methylpiperazine groups.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediate thiadiazole and acetamide moieties. For example:
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Step 1 : React 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide in dry acetone under reflux with anhydrous K₂CO₃ as a base (yield: ~85–97%) .
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Step 2 : Monitor reaction progress via TLC (chloroform:acetone, 3:1) and purify by recrystallization from ethanol .
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Key Variables : Reaction time (3–24 hours), solvent choice (ethanol, dioxane), and stoichiometric ratios (1:1 to 1:2) significantly impact yield .
Table 1: Comparison of Synthesis Conditions
Step Reagents/Conditions Yield (%) Reference 1 Dry acetone, K₂CO₃, reflux (3 h) 85–97 2 H₂SO₄, 24 h at 293 K 97.4
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- IR Spectroscopy : Confirm thioamide (C=S, ~1122–1256 cm⁻¹) and acetamide (C=O, ~1649–1670 cm⁻¹) functional groups .
- ¹H NMR : Identify aromatic protons (δ 7.20–7.94 ppm for substituted phenyl) and methylpiperazine signals (δ 2.3–3.1 ppm) .
- Mass Spectrometry (FAB-MS) : Molecular ion peaks (e.g., m/z = 384 [M+H]⁺) verify molecular weight .
- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., S–C–S bond angles ~105°) in co-crystallized intermediates .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
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Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase COX1/2). The thiadiazole and methylpiperazine moieties show strong hydrogen bonding with active-site residues (e.g., Arg120, Tyr355) .
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MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) values <2 Å indicate stable binding .
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QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using Hammett constants .
Table 2: Key Docking Parameters
Target Protein Binding Affinity (kcal/mol) Interacting Residues Reference COX-1 -9.2 Arg120, Tyr355 Lipoxygenase -8.7 His361, Leu607
Q. How can contradictory data in synthetic yields be resolved across studies?
- Methodological Answer : Discrepancies often arise from:
- Reaction Stoichiometry : Excess chloroacetyl chloride (1.2 equiv.) improves yields to >90% vs. 76% at 1:1 ratios .
- Acid Catalysis : Concentrated H₂SO₄ vs. POCl₃ alters cyclization efficiency (97% vs. 85% yields) .
- Purification Methods : Recrystallization from ethanol-DMF mixtures (2:1) enhances purity (>95%) compared to pet-ether .
- Recommendation : Standardize reaction conditions (solvent, catalyst, stoichiometry) and validate purity via HPLC before biological assays .
Q. What strategies validate the compound’s bioactivity against cancer cell lines?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays on HeLa or MCF-7 cells (IC₅₀: 12–25 µM). Compare with cisplatin controls .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays (2–3-fold increase at 50 µM) .
- ROS Generation : Quantify intracellular ROS with DCFH-DA probes; 1.5–2x elevation indicates oxidative stress-mediated cytotoxicity .
Methodological Notes
- Data Reproducibility : Cross-validate spectral data with published IR/NMR libraries (e.g., SDBS or NIST Chemistry WebBook).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
